4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid (CAS 941236‑36‑8; MFCD09754801) is a heterocyclic small molecule with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.27 g·mol⁻¹. It belongs to the 2‑(arylamino)pyrimidine‑5‑carboxylic acid family, a chemotype that has been investigated as a scaffold for retinoid X receptor (RXR) antagonists.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 941236-36-8
Cat. No. B2654427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid
CAS941236-36-8
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)O
InChIInChI=1S/C13H13N3O2/c1-8-4-3-5-10(6-8)16-13-14-7-11(12(17)18)9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
InChIKeyMNELOJHAFJOQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid (CAS 941236-36-8): Core Structural Identity and Research-Grade Specifications


4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid (CAS 941236‑36‑8; MFCD09754801) is a heterocyclic small molecule with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.27 g·mol⁻¹ . It belongs to the 2‑(arylamino)pyrimidine‑5‑carboxylic acid family, a chemotype that has been investigated as a scaffold for retinoid X receptor (RXR) antagonists [1]. The compound is supplied as a research reagent with a certified minimum purity of 95% by multiple vendors and is intended exclusively for non‑human laboratory use .

Why Structural Analogs Cannot Simply Replace 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid in Research Protocols


The 2‑(arylamino)pyrimidine‑5‑carboxylic acid chemotype is defined by a substitution pattern that simultaneously determines hydrogen‑bond donor/acceptor capacity, steric accessibility of the 5‑carboxyl group, and electronic modulation of the pyrimidine ring. Shifting the methyl substituent from the meta to the para position on the aniline ring (CAS 924834‑90‑2) alters both the dipole moment and the preferred torsional angle between the two aromatic planes, parameters known to influence target binding in related kinase inhibitor series [1]. Replacing the free carboxylic acid with a methyl ester (CAS 1374509‑41‑7) eliminates the ionisable handle required for salt formation or direct amide coupling, forcing an additional hydrolysis step that reduces synthetic efficiency . Removing the 4‑methyl group on the pyrimidine entirely (cf. 2‑[(3‑methylphenyl)amino]pyrimidine‑5‑carboxylic acid) changes the electron density at the 5‑carboxyl position and may affect metabolic stability. These cumulative differences mean that procurement of the exact CAS‑registered structure—rather than a generic pyrimidine analog—is essential for reproducibility of structure‑activity relationships and synthetic routes.

Quantitative Differentiation Evidence for 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid Versus Closest Analogs


Meta-Methyl Aniline Substitution Confers a Distinct Electrosteric Profile Relative to Para and Unsubstituted Analogs

The meta‑methyl group on the aniline ring (target compound) produces a different electrostatic potential surface and torsional preference compared to the para‑methyl isomer (CAS 924834‑90‑2) and the unsubstituted phenyl analog (CAS 23155‑58‑0). While no head‑to‑head bioactivity data are available for the target compound itself, extensive medicinal chemistry campaigns on 2‑(arylamino)pyrimidine scaffolds have demonstrated that meta vs. para substitution can alter kinase inhibitory potency by more than 10‑fold and affect selectivity across the kinome [1]. The target compound’s substitution pattern is also distinct from the 2‑chloro‑4‑(m‑tolylamino)pyrimidine‑5‑carboxylic acid intermediate (CAS 227449‑26‑5) used in PRT‑060318 synthesis, where the 4‑chloro substituent provides an orthogonal reactive handle .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Free Carboxylic Acid Functionality Permits Direct Conjugation Without Deprotection, Unlike Ester Prodrug Analogs

The target compound presents a free carboxylic acid at the pyrimidine 5‑position, enabling direct amide bond formation with primary or secondary amines under standard coupling conditions (e.g., HATU, EDC/HOBt). The closest commercial ester analog, methyl 4‑methyl‑2‑[(3‑methylphenyl)amino]pyrimidine‑5‑carboxylate (CAS 1374509‑41‑7, molecular weight 257.29 g·mol⁻¹), requires a prior hydrolysis step that adds one synthetic transformation, reduces overall yield, and introduces a purity‑critical purification burden . Quantitative comparison of reaction efficiency: direct amidation of the carboxylic acid typically proceeds at ambient temperature with >80% conversion within 2 hours, whereas ester saponification followed by coupling requires 12–24 hours and often achieves <70% two‑step yield in pyrimidine systems [1].

Synthetic Chemistry Amide Coupling Building Block Utility

Validated Purity Specification Enables Reproducible Quantitative Experimentation

The target compound is supplied with a minimum purity of 95% as certified by the vendor (AKSci) and 95%+ by another supplier (Leyan) , providing a defined baseline for concentration‑response studies. In contrast, the para‑methyl isomer (CAS 924834‑90‑2) is offered at 97% purity (MolCore) , a 2‑percentage‑point difference that may appear modest but can translate to a 2‑fold change in effective concentration if the impurity is a potent inhibitor or agonist. Explicit purity documentation reduces the risk of batch‑to‑batch variability that commonly confounds early‑stage biological screening.

Analytical Chemistry Quality Control Reproducibility

2-(Arylamino)pyrimidine-5-carboxylic Acid Chemotype Is a Validated Retinoid X Receptor Antagonist Scaffold

Although the target compound itself lacks direct IC₅₀ data, the 2‑(arylamino)pyrimidine‑5‑carboxylic acid class has been confirmed to antagonize retinoid X receptor (RXR) function. In a seminal study, compounds 6a and 6b from this class (structures not identical to the target but sharing the core scaffold) inhibited the synergistic activity of the RXR agonist PA024 in the presence of the RAR agonist Am80 in HL‑60 cells, without exhibiting intrinsic differentiation‑inducing activity [1]. The target compound’s meta‑methyl substitution and 4‑methyl group represent unexplored vectors that may enhance RXR subtype selectivity or metabolic stability compared to the published prototypes.

Nuclear Receptors RXR Pharmacology Drug Discovery

Optimal Deployment Scenarios for 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid Based on Evidence-Driven Differentiation


RXR Antagonist Lead Generation and Structure-Activity Relationship Expansion

The 2‑(arylamino)pyrimidine‑5‑carboxylic acid core is a proven RXR antagonist scaffold [1]. Procurement of the target compound enables systematic variation of the 4‑methyl and meta‑methyl substituents to map SAR around the published prototypes 6a/6b, directly addressing the gap in understanding how regioisomeric methylation affects RXR subtype selectivity and cellular potency. The free carboxylic acid handle allows immediate conversion to amide libraries without additional synthetic steps [2].

Selective Kinase Probe Synthesis Using 2-Anilinopyrimidine Templates

2‑Anilinopyrimidines are a privileged kinase hinge‑binding motif [3]. The target compound’s distinct meta‑methyl substitution pattern offers a different vector for interacting with the kinase hinge region compared to the more extensively explored para‑methyl and unsubstituted phenyl analogs. Its 5‑carboxylic acid permits direct conjugation to diverse amine‑containing warheads for the rational design of bivalent degraders (PROTACs) or affinity probes.

High-Throughput Amide Library Synthesis for Phenotypic Screening

The one‑step amidation capability of the free carboxylic acid [2] makes this building block ideal for 96‑ or 384‑well plate formats where ester hydrolysis would be rate‑limiting and irreproducible. Coupled with the documented purity specification (≥95%) , the compound can be used to generate screening libraries with well‑defined concentration‑response relationships, reducing false‑positive rates in phenotypic assays.

Analytical Reference Standard for Pyrimidine Carboxylic Acid Derivatives

The availability of the target compound with certified purity from multiple vendors supports its use as a reference standard in HPLC and LC‑MS method development for related pyrimidine‑5‑carboxylic acid analogs, including the PRT‑060318 intermediate series. Its unique retention time and mass spectral fingerprint can serve as a system suitability marker in quality control workflows.

Quote Request

Request a Quote for 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.